p,p',p''-(1-Propanyl-3-ylidene)triphenol
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Overview
Description
p,p’,p’'-(1-Propanyl-3-ylidene)triphenol: is a chemical compound with the molecular formula C21H20O3 and a molecular weight of 320.3817 g/mol . It is also known by other names such as 1,1,3-Tris(4-hydroxyphenyl)propane and 4,4’,4’'-(1-Propanyl-3-ylidene)trisphenol . This compound is characterized by the presence of three phenol groups attached to a central propanyl group, making it a triphenol derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of p,p’,p’'-(1-Propanyl-3-ylidene)triphenol typically involves the reaction of phenol with a suitable propanyl precursor under acidic or basic conditions. One common method is the condensation reaction between phenol and 1,3-dichloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired triphenol compound .
Industrial Production Methods:
In an industrial setting, the production of p,p’,p’'-(1-Propanyl-3-ylidene)triphenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p,p’,p’'-(1-Propanyl-3-ylidene)triphenol can undergo oxidation reactions, where the phenol groups are oxidized to quinones.
Reduction: The compound can also undergo reduction reactions, where the phenol groups are reduced to form corresponding alcohols.
Substitution: p,p’,p’'-(1-Propanyl-3-ylidene)triphenol can participate in electrophilic aromatic substitution reactions, where the phenol groups are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), varying temperatures and solvents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
p,p’,p’'-(1-Propanyl-3-ylidene)triphenol is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of polymers, resins, and other complex molecules .
Biology:
In biological research, this compound is used as a model compound to study the behavior of phenolic compounds in biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .
Medicine:
Its phenolic structure allows it to scavenge free radicals and reduce oxidative stress .
Industry:
In the industrial sector, this compound is used in the production of high-performance materials such as coatings, adhesives, and sealants. Its unique chemical properties make it suitable for use in harsh environments .
Mechanism of Action
The mechanism of action of p,p’,p’'-(1-Propanyl-3-ylidene)triphenol involves its interaction with various molecular targets and pathways. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is mediated through the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation .
Comparison with Similar Compounds
- 1,1,3-Tris(4-hydroxyphenyl)propane
- 4,4’,4’'-(1-Propanyl-3-ylidene)trisphenol
- 1,1,3-Tris(hydroxyphenyl)propane
Comparison:
While p,p’,p’'-(1-Propanyl-3-ylidene)triphenol shares similarities with the above compounds in terms of structure and chemical properties, it is unique in its specific arrangement of phenolic groups and the central propanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications .
Properties
CAS No. |
4137-11-5 |
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Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[3,3-bis(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C21H20O3/c22-18-8-1-15(2-9-18)3-14-21(16-4-10-19(23)11-5-16)17-6-12-20(24)13-7-17/h1-2,4-13,21-24H,3,14H2 |
InChI Key |
GRAGBWDYQWZYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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